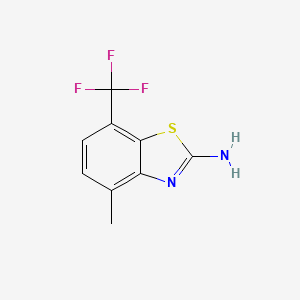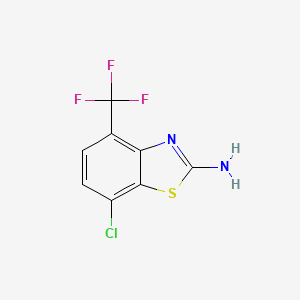![molecular formula C20H25F3N4O B6461152 4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one CAS No. 2549032-35-9](/img/structure/B6461152.png)
4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one is a synthetic organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a trifluoromethyl group, which is known for enhancing metabolic stability and bioavailability in pharmacological agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one typically involves a multi-step process. One common route includes the following steps:
Synthesis of 1-(propan-2-yl)-1H-1,3-benzodiazole
Formation of the octahydropyrrolo[3,4-c]pyrrole core
Coupling of the benzodiazole and octahydropyrrolo[3,4-c]pyrrole moieties
Introduction of the trifluoromethyl group via nucleophilic substitution
These reactions often require precise conditions, such as specific temperatures, pressures, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaled-up versions of the aforementioned synthetic routes. This includes the use of large reaction vessels, efficient mixing, and continuous monitoring of reaction parameters to maintain consistent quality and yield.
化学反应分析
Types of Reactions
4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions where substituents are introduced or replaced.
Common Reagents and Conditions
Typical reagents include:
Oxidizing agents : Hydrogen peroxide, potassium permanganate
Reducing agents : Lithium aluminum hydride, sodium borohydride
Substitution reagents : Alkyl halides, halogenating agents like chlorine or bromine
Reaction conditions may vary but often include controlled temperatures, inert atmospheres (like nitrogen), and specific solvents to ensure the desired reaction pathway.
Major Products
Depending on the reactions and conditions, the major products can include various oxidized or reduced forms of the parent compound, as well as substituted derivatives with differing functional groups.
科学研究应用
4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one has shown promise in several research areas:
Chemistry: Used as a building block for more complex molecules and in the study of trifluoromethylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for pharmacological properties, particularly for its stability and bioavailability.
Industry: Potential applications in materials science for developing new polymers and advanced materials with enhanced properties.
作用机制
The exact mechanism by which 4,4,4-trifluoro-1-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}butan-1-one exerts its effects depends on the context of its application. For medicinal uses, it may interact with specific molecular targets, such as enzymes or receptors, modulating biological pathways. The trifluoromethyl group often enhances the molecule's interaction with these targets, potentially leading to increased efficacy or stability.
相似化合物的比较
Comparison with Other Compounds
Compared to other trifluoromethylated compounds
属性
IUPAC Name |
4,4,4-trifluoro-1-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c1-13(2)27-17-6-4-3-5-16(17)24-19(27)26-11-14-9-25(10-15(14)12-26)18(28)7-8-20(21,22)23/h3-6,13-15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIUIZYNYZKYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(cyclobutylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461072.png)
![2-cyclopentanecarbonyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461087.png)
![2-(3,3-difluorocyclobutanecarbonyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461088.png)
![2-cyclobutanecarbonyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461096.png)
![1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B6461103.png)
![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-4-(3-methoxyphenyl)piperazine](/img/structure/B6461106.png)
![6-(but-3-en-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461117.png)
![6-(but-2-yn-1-yl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461124.png)
![1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461132.png)
![5-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)methyl]thiophene-2-carbonitrile](/img/structure/B6461133.png)


![7-(4-methoxyphenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6461164.png)

